Cetophenicol chemical structure and properties
Cetophenicol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetophenicol, a structural analog of chloramphenicol, is a synthetic compound with potential antimicrobial properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and insights into its pharmacological characteristics based on related compounds. Detailed methodologies for the synthesis and analysis of chloramphenicol analogs are presented to provide a framework for future research on Cetophenicol. This document aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.
Chemical Structure and Identification
Cetophenicol is chemically known as N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide.[1] It shares the core 1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide structure with chloramphenicol, with the key difference being the substitution of the p-nitrophenyl group with a p-acetylphenyl group.
Table 1: Chemical Identifiers of Cetophenicol
| Identifier | Value |
| IUPAC Name | N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide[1] |
| CAS Number | 735-52-4 |
| Molecular Formula | C₁₃H₁₅Cl₂NO₄[1] |
| SMILES | CC(=O)C1=CC=C(C=C1)--INVALID-LINK--NC(=O)C(Cl)Cl)O[1] |
| InChI | InChI=1S/C13H15Cl2NO4/c1-7(18)8-2-4-9(5-3-8)11(19)10(6-17)16-13(20)12(14)15/h2-5,10-12,17,19H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for Cetophenicol is limited, some key properties have been predicted or are available from public databases.
Table 2: Physicochemical Properties of Cetophenicol
| Property | Value | Source |
| Molecular Weight | 320.16 g/mol | PubChem[1] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| LogP (predicted) | 0.6 | PubChem[1] |
The predicted LogP value suggests that Cetophenicol has a relatively balanced hydrophilic-lipophilic character. Further experimental determination of its solubility in various aqueous and organic solvents, as well as its acid dissociation constant (pKa), is crucial for understanding its biopharmaceutical properties.
Pharmacological Properties (Inferred)
Due to the structural similarity to chloramphenicol and thiamphenicol, the pharmacological properties of Cetophenicol are likely to be comparable.
Mechanism of Action
It is hypothesized that Cetophenicol, like chloramphenicol, acts as a protein synthesis inhibitor. This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds.[2] This mechanism of action is characteristic of the phenicol class of antibiotics.
Caption: Postulated mechanism of action for Cetophenicol.
Antimicrobial Spectrum
The antimicrobial spectrum of Cetophenicol has not been extensively reported. However, based on its structural similarity to chloramphenicol, it is expected to exhibit broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. To quantify its activity, the determination of Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria is necessary.
Therapeutic Use
There is currently no established therapeutic use for Cetophenicol. An early study investigated its influence on antibody formation in mice, suggesting some immunomodulatory effects.[3] Further research is required to explore its potential as an antibacterial agent for therapeutic applications.
Synthesis and Manufacturing
General Synthetic Strategy for Chloramphenicol Analogs
The synthesis of chloramphenicol analogs often starts from a substituted benzaldehyde, which undergoes a series of reactions to build the propanediol backbone and introduce the amino and dichloroacetyl groups.
Caption: A plausible synthetic workflow for Cetophenicol.
Experimental Protocol: Synthesis of a Chloramphenicol Analog (Example)
The following is a representative protocol for the synthesis of a chloramphenicol analog, which can be adapted for Cetophenicol. This protocol is for illustrative purposes and would require optimization.
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Step 1: Synthesis of 1-(4-acetylphenyl)-2-nitroethanol. p-Acetylbenzaldehyde is reacted with nitromethane in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like methanol. The reaction mixture is stirred at room temperature for several hours.
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Step 2: Synthesis of 1-(4-acetylphenyl)-2-nitro-1,3-propanediol. The product from Step 1 is reacted with formaldehyde in the presence of a base (e.g., calcium hydroxide).
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Step 3: Reduction of the nitro group. The nitro group of the propanediol intermediate is reduced to an amino group using a reducing agent such as hydrogen gas with a palladium catalyst or sodium borohydride.
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Step 4: Dichloroacetylation. The resulting aminopropanediol is then reacted with dichloroacetyl chloride or methyl dichloroacetate in the presence of a base (e.g., triethylamine) to yield the final product, Cetophenicol.
Analytical Methodologies
The analysis of Cetophenicol can be approached using standard analytical techniques employed for similar pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.
Table 3: Example HPLC Method Parameters for Chloramphenicol Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate or acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270-280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25-30 °C |
Experimental Protocol: HPLC Analysis
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Standard Preparation: Prepare a stock solution of Cetophenicol in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.
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Sample Preparation: Dissolve the sample containing Cetophenicol in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
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Chromatographic Run: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and samples.
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Data Analysis: Identify the Cetophenicol peak based on its retention time compared to the standard. Quantify the amount of Cetophenicol by constructing a calibration curve from the peak areas of the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be essential for confirming the structure of synthesized Cetophenicol.
Expected ¹H NMR Spectral Features:
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Aromatic protons: Signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the p-acetylphenyl ring.
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Propanediol backbone protons: A series of multiplets in the aliphatic region (typically 3-5 ppm) for the CH, CH₂, and OH protons.
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Amide proton: A doublet in the region of 7-9 ppm.
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Acetyl methyl protons: A singlet around 2.5 ppm.
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Dichloroacetyl proton: A singlet around 6-7 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. Electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight) would be a suitable technique. The expected molecular ion peak [M+H]⁺ would be at m/z 320.04.
Conclusion
Cetophenicol presents an interesting scaffold for the development of new antimicrobial agents, given its structural relationship to the well-established antibiotic chloramphenicol. This technical guide has summarized the currently available information on its chemical and physical properties and has provided a framework for its synthesis and analysis based on established methods for related compounds. Significant further research is required to fully characterize its physicochemical properties, elucidate its pharmacological profile, and establish its potential therapeutic utility. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers embarking on the further investigation of this promising compound.
